molecular formula C14H13N3 B11885587 4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline

4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline

Cat. No.: B11885587
M. Wt: 223.27 g/mol
InChI Key: CXALURSGPZGCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline is a heterocyclic compound that features both an isoquinoline and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylisoquinoline with imidazole under specific conditions. The reaction may require a catalyst, such as a transition metal, and is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced isoquinoline derivatives .

Scientific Research Applications

4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(1H-imidazol-1-yl)isoquinoline
  • 4-Phenyl-1-(1H-imidazol-1-yl)isoquinoline
  • 4-Benzyl-1-(1H-imidazol-1-yl)isoquinoline

Uniqueness

4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its binding affinity and selectivity for molecular targets compared to its analogs .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-ethyl-1-imidazol-1-ylisoquinoline

InChI

InChI=1S/C14H13N3/c1-2-11-9-16-14(17-8-7-15-10-17)13-6-4-3-5-12(11)13/h3-10H,2H2,1H3

InChI Key

CXALURSGPZGCAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C2=CC=CC=C21)N3C=CN=C3

Origin of Product

United States

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